molecular formula C19H14 B1219001 12-Methylbenz(a)anthracene CAS No. 2422-79-9

12-Methylbenz(a)anthracene

Cat. No. B1219001
CAS RN: 2422-79-9
M. Wt: 242.3 g/mol
InChI Key: ACYOLKMEHHTLAB-UHFFFAOYSA-N
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Description

12-Methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon . It is a pale yellow solid and is used in biochemical research . It is produced from the incomplete combustion of organic material and is not commercially produced in the US .


Molecular Structure Analysis

The molecular structure of 12-Methylbenz(a)anthracene consists of a benz(a)anthracene core with a methyl group attached at the 12th carbon . The exact structure can be determined using techniques such as X-ray diffractometry .


Chemical Reactions Analysis

12-Methylbenz(a)anthracene, like other polycyclic aromatic hydrocarbons, can undergo various chemical reactions. For example, under light irradiation, it can convert into several photoproducts . More research is needed to provide a comprehensive list of all possible chemical reactions involving 12-Methylbenz(a)anthracene.

Scientific Research Applications

Metabolism in Mammalian Cells

12-Methylbenz(a)anthracene has been studied for its metabolic pathways in mammalian cells. In mice, certain metabolites such as 7-Hydroxymethyl-12-methylbenz(a)anthracene and 12-hydroxymethyl-7-methylbenz(a)anthracene are detected, suggesting complex metabolic reactions. These studies help in understanding the biochemical interactions of polycyclic aromatic hydrocarbons in living organisms (Gentil & Sims, 2004).

Photochemical Reactions and DNA Adduct Formation

Research has explored the photochemical reactions of 12-Methylbenz(a)anthracene and its role in forming DNA covalent adducts. The formation of DNA adducts can be a source of photomutagenicity, which is significant for understanding the genotoxic effects of such hydrocarbons (Yu et al., 2005).

Bacterial Degradation

The degradation of 12-Methylbenz(a)anthracene by bacteria like Mycobacterium vanbaalenii PYR-1 has been studied. This bacterium shows high regio- and stereoselectivity in degrading this compound, indicating potential bioremediation applications for environmental cleanup of polycyclic aromatic hydrocarbons (Moody et al., 2003).

Formation of Benzylic-DNA Adducts

Studies have shown the formation of benzylic-DNA adducts in rats administered with 12-Methylbenz(a)anthracene. This research helps in understanding the molecular mechanisms of carcinogenesis induced by polycyclic aromatic hydrocarbons (Kumar et al., 2005).

Environmental Analysis

There is research focused on the identification and quantification of methylated polycyclic aromatic hydrocarbons, including 12-Methylbenz(a)anthracene, in environmental samples like sediments and crude oils. These studies are crucial for environmental monitoring and assessing the impact of these compounds (Skoczyńska et al., 2013; Li et al., 2012).

Mass Spectrometric Analysis

Mass spectrometry has been used to analyze metabolites of 12-Methylbenz(a)anthracene, such as sulfoxymethyl derivatives. This research contributes to the understanding of the chemical properties and reactivity of such hydrocarbons (Lehner et al., 2004).

Future Directions

The future research directions for 12-Methylbenz(a)anthracene could include studying its photochemical reactions and formation of DNA covalent adducts . Additionally, more research could be done to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. This would contribute to a better understanding of its potential applications and hazards.

properties

IUPAC Name

12-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-17-8-4-3-7-15(17)12-16-11-10-14-6-2-5-9-18(14)19(13)16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYOLKMEHHTLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074829
Record name 12-Methylbenz[a]anthrancene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid; [HSDB]
Record name 12-Methylbenz(a)anthracene
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Solubility

In water, 6.54X10-2 mg/L at 27 °C, In water, log -7.52 mol/cu dm at 138 °C, Insoluble in water, Soluble in ethanol, carbon disulfide, acetic acid
Record name 12-Methylbenz(a)anthracene
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Vapor Pressure

0.00000033 [mmHg]
Record name 12-Methylbenz(a)anthracene
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Product Name

12-Methylbenz(a)anthracene

Color/Form

Plates from alcohol

CAS RN

2422-79-9
Record name 12-Methylbenz[a]anthracene
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Record name 12-Methylbenz[a]anthracene
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Record name 12-Methylbenz[a]anthrancene
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Record name 12-Methylbenz(a)anthracene
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Melting Point

150.5 °C
Record name 12-Methylbenz(a)anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
SR Myers, JW Flesher - Biochemical pharmacology, 1991 - Elsevier
Benz[a]anthracene (BA) and the monomethyl meso-anthracenic or L-region derivatives 7-methylbenz[a]anthracene (7-methylBA) and 12-methylbenz[a]anthracene (12-methylBA) …
Number of citations: 12 www.sciencedirect.com
JW Flesher, KL Sydnor - Cancer Research, 1971 - AACR
Eleven derivatives of 7,12-dimethylbenz(a)anthracene were tested for carcinogenicity in Sprague-Dawley female rats by the sc injection of 1.0 or 0.1 mg of compound dissolved in 0.1 …
Number of citations: 115 aacrjournals.org
RE Lehr, PL Kole, M Singh… - The Journal of Organic …, 1989 - ACS Publications
Tetrahydro epoxide derivatives at the 1, 2-and 3, 4-positions on the angular ring of the carcinogens 7-and 12-methylbenz [a] anthracene (7-and 12-MeBA) and 7, 12-dimethylbenz [a] …
Number of citations: 12 pubs.acs.org
MS Newman, JM Khanna, KC Lilje - Organic Preparations and …, 1979 - Taylor & Francis
Although syntheses of 7-methyl-and 12-methylbenz [a] anthracene and of 7, 12-dimethylbenz [a] anthracene have been published, the recent renewed interest in these compounds and …
Number of citations: 8 www.tandfonline.com
P Sims - Biochemical Journal, 1967 - portlandpress.com
1. 7- and 12-Methylbenz[a]anthracene were converted by rat-liver homogenates into the corresponding hydroxymethyl derivatives, products that are probably the 8,9-dihydro-8,9-…
Number of citations: 72 portlandpress.com
MS Newman, WM Hung - Journal of Medicinal Chemistry, 1977 - ACS Publications
The structure-activity relationships in carcinogenic activity of benz [a] anthracenes have been understudy for many years. 3 Of the monomethyl derivatives, 7-methyl-benz [a] anthracene …
Number of citations: 10 pubs.acs.org
MS Newman, JM Khanna - The Journal of Organic Chemistry, 1979 - ACS Publications
The melting p. iint was determined on a Yanagimoto micromelting point apparatus and is uncorrected. and 13C NMR spectra of 7 were determined on a Jeol FX-100 spectrophotometer. …
Number of citations: 7 pubs.acs.org
JW Flesher, SR Myers, JW Blake - Cancer letters, 1984 - Elsevier
Earlier studies from this laboratory of the metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) and of benzo[a]pyrene as well as studies of mutagenic and carcinogenic activity of …
Number of citations: 24 www.sciencedirect.com
JW Flesher, S Soedigdo, DR Kelley - Journal of Medicinal …, 1967 - ACS Publications
The synthesisof 4-hydroxy-7, 12-dimethylbenz [aJanthracene (V) was accomplished by a scheme starting with the preparation of known 4-methoxybenz [o] anthracene (I). This was …
Number of citations: 51 pubs.acs.org
JW Flesher, SR Myers - Cancer letters, 1985 - Elsevier
Earlier studies from this laboratory demonstrated that benz[a]anthracene (BA), 7-methylbenz[a]anthracene (7-MBA) and 12-methylbenz[a]anthracene (12-MBA) undergo a bio-alkylation …
Number of citations: 16 www.sciencedirect.com

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